molecular formula C12H24O5S B3051028 2-Sulfododecanoic acid CAS No. 3054-88-4

2-Sulfododecanoic acid

Cat. No.: B3051028
CAS No.: 3054-88-4
M. Wt: 280.38 g/mol
InChI Key: MRTWZIXSCCETHN-UHFFFAOYSA-N
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Description

2-Sulfododecanoic acid is an organic compound with the molecular formula C₁₂H₂₄O₅S. It is a sulfonated derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of a sulfonic acid group (-SO₃H) attached to the dodecanoic acid backbone. It is commonly used in various industrial and research applications due to its surfactant properties and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfododecanoic acid can be synthesized through the sulfonation of dodecanoic acid. The process typically involves the reaction of dodecanoic acid with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The sulfonation reaction is carefully monitored, and the resulting product is purified through distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfododecanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sulfododecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: It serves as a model compound for studying the behavior of sulfonated fatty acids in biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-sulfododecanoic acid is primarily related to its surfactant properties. The sulfonic acid group enhances the compound’s ability to lower the surface tension of aqueous solutions, making it effective in emulsifying and dispersing hydrophobic substances. In biological systems, it can interact with cell membranes and proteins, potentially altering their structure and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sulfonation at the second carbon of the dodecanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in surfactant chemistry and industrial processes .

Properties

IUPAC Name

2-sulfododecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTWZIXSCCETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952841
Record name 2-Sulfododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-88-4
Record name 2-Sulfolauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Sulfododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-SULFOLAURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6WBB7A3MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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